Methyl 2-(3-fluoro-5-(trifluoromethyl)benzyl)isonicotinate is a synthetic compound with the molecular formula C15H11F4NO2 and a molecular weight of 313.25 g/mol. This compound is characterized by its unique structure, which includes a methyl ester of isonicotinic acid and a trifluoromethyl-substituted aromatic ring. It is primarily used in research settings, particularly in studies related to medicinal chemistry and drug development due to its potential biological activities.
The compound is classified under the category of isonicotinate derivatives, which are known for their pharmacological properties. Methyl 2-(3-fluoro-5-(trifluoromethyl)benzyl)isonicotinate can be sourced from chemical suppliers such as BenchChem and PubChem, which provide detailed information regarding its synthesis, properties, and applications .
The synthesis of Methyl 2-(3-fluoro-5-(trifluoromethyl)benzyl)isonicotinate can be approached through various methods. One common synthetic route involves the reaction of 3-fluoro-5-(trifluoromethyl)benzoic acid with isonicotinic acid derivatives. The process typically includes:
The synthesis may require careful control of reaction conditions, including temperature and pH, to optimize yield and minimize by-products. The use of catalysts or coupling agents can also enhance reaction efficiency.
The molecular structure of Methyl 2-(3-fluoro-5-(trifluoromethyl)benzyl)isonicotinate features several notable components:
COC(=O)C1=CC(=NC=C1)CC2=CC(=CC(=C2)F)C(F)(F)F
CDEKOELZRBVCCI-UHFFFAOYSA-N
The structure consists of a pyridine ring linked to a benzyl group that carries both fluoro and trifluoromethyl substituents, which are crucial for its biological activity .
Methyl 2-(3-fluoro-5-(trifluoromethyl)benzyl)isonicotinate can participate in various chemical reactions typical of ester compounds:
These reactions are essential for modifying the compound for specific applications or enhancing its pharmacological profile.
Data on these properties are crucial for understanding how the compound behaves in various environments and applications .
Methyl 2-(3-fluoro-5-(trifluoromethyl)benzyl)isonicotinate has potential applications in several areas:
This compound represents a valuable tool for researchers exploring new therapeutic avenues and material innovations.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: